![molecular formula C24H25NO6 B2407098 Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate CAS No. 637751-92-9](/img/structure/B2407098.png)
Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate is a synthetic compound. It has a molecular formula of C24H25NO6 and a molecular weight of 423.465 .
Molecular Structure Analysis
The molecular structure of the compound is defined by its molecular formula, C24H25NO6 . The average mass is 423.458 Da and the monoisotopic mass is 423.168182 Da .Scientific Research Applications
Structural Analysis and Synthesis
- The compound's structure has been determined using single-crystal X-ray crystallography, highlighting its crystallization in the triclinic crystal system and detailing specific cell constants and hydrogen bonding patterns (Manolov, Morgenstern, & Hegetschweiler, 2012).
Biological Activity in Insects
- Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate derivatives have been evaluated for anti-juvenile hormone activity in silkworm larvae, Bombyx mori. This research has shown that certain derivatives can induce precocious metamorphosis in larvae by decreasing juvenile hormone levels in the hemolymph (Furuta et al., 2010).
Synthesis of Orthogonally Protected Amino Acids
- The synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, useful for the syntheses of edeine analogs, has been accomplished using differently N-protected (S)-2,3-diaminopropanoic acid as a substrate (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Multicomponent Synthesis of Tetrahydrobenzo[g]chromene Derivatives
- A one-pot multicomponent reaction catalyzed by ammonium acetate and acetic acid has been used to synthesize a series of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates (Duan et al., 2013).
Antioxidant Properties
- Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have revealed significant scavenger activity at high concentrations (Stanchev et al., 2009).
Polysiloxane Synthesis
- Synthesis of polysiloxanes from monomers containing a fluorinated chain and a central mesogenic moiety has been studied, demonstrating high smectogen properties and dependence of transition temperatures on the fluorinated moiety's length (Bracon et al., 2000).
properties
IUPAC Name |
ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-2-29-24(28)16-6-8-17(9-7-16)31-21-15-30-23-18(22(21)27)10-11-20(26)19(23)14-25-12-4-3-5-13-25/h6-11,15,26H,2-5,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWJKGQDKNLFHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.